Lipophilicity Differentiation: Consensus Log P of 2.05 Separates T-Butyl 2-Pyridyl Ketone from Methyl, Di-2-Pyridyl, and Isopropyl Analogs
T-Butyl 2-pyridyl ketone exhibits a consensus log P (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) of 2.05 . This value is 0.77 units higher than 2-acetylpyridine (XlogP = 0.90; ALogP = 1.28) [1], 0.34 units higher than di-2-pyridyl ketone (LogP = 1.71) , and 0.13 units higher than isopropyl 2-pyridyl ketone (LogP = 1.92) . The regioisomeric 3-pivaloylpyridine has an XlogP of approximately 1.8 . The increased lipophilicity directly impacts extraction efficiency, chromatographic retention, and membrane permeability in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 2.05 (iLOGP 2.27, XLOGP3 2.25, WLOGP 2.31, MLOGP 1.08, SILICOS-IT 2.34); ACD/LogP = 2.10 |
| Comparator Or Baseline | 2-Acetylpyridine: XlogP 0.90, ALogP 1.28. Di-2-pyridyl ketone: LogP 1.71. Isopropyl 2-pyridyl ketone: LogP 1.92. 3-Pivaloylpyridine: XlogP ~1.8. |
| Quantified Difference | ΔLogP vs. 2-acetylpyridine: +0.77 to +1.15; vs. di-2-pyridyl ketone: +0.34; vs. isopropyl analog: +0.13; vs. 3-pivaloyl regioisomer: +0.25. |
| Conditions | Computational predictions from Bidepharm database (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and ChemSpider (ACD/LogP). Comparator data from PubChem, BOC Sciences, Molbase, and Chem960 databases. |
Why This Matters
Higher log P enables better partitioning into organic phases during extraction and can be decisive when selecting a ketone precursor for lipophilicity-driven biological screening cascades.
- [1] Plantaedb. 2-Acetylpyridine. XlogP 0.90. https://plantaedb.com/compounds/2-acetylpyridine (accessed 2026-04-24). View Source
